molecular formula C17H22N4O3S2 B2442217 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide CAS No. 1351596-57-0

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

Cat. No. B2442217
CAS RN: 1351596-57-0
M. Wt: 394.51
InChI Key: JGEGXUWAMQSTFP-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide is a useful research compound. Its molecular formula is C17H22N4O3S2 and its molecular weight is 394.51. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is related to a class of chemicals known for their diverse applications in synthetic chemistry. One notable aspect is the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, achieved through oxidative dimerization of primary thioamides, a process that can efficiently produce thiadiazoles with various substituents including aromatic, heterocyclic, and aliphatic ones (Yajima, Yamaguchi, & Mizuno, 2014). Additionally, similar thiadiazoles can also be synthesized using hypervalent iodine(V)-containing reagents like o-iodoxybenzoic acid (IBX) (Patil, Bhalerao, Dangate, & Akamanchi, 2009).

Biological Activities

A notable application of furan-carboxamide derivatives, which are structurally related to the compound of interest, is their potential as inhibitors of the influenza A H5N1 virus. Systematic structure-activity relationship (SAR) studies have identified furan-carboxamide derivatives as novel inhibitors, highlighting the significance of the 2,5-dimethyl-substituted heterocyclic moiety in anti-influenza activity (Yongshi et al., 2017). Additionally, thiadiazole-based compounds have been explored for their antibacterial, antifungal, and anti-tubercular properties, further emphasizing the broad scope of biological activities these compounds can exhibit (Akhaja & Raval, 2012).

Electrophilic Substitution Reactions

Compounds similar to the one have been subjected to electrophilic substitution reactions. For instance, studies have been conducted on the synthesis and reactivity of furan-2-yl derivatives and their response to electrophilic substitution, demonstrating the versatility and reactivity of these compounds (Aleksandrov & El’chaninov, 2017). These reactions are crucial for creating a variety of functionalized molecules, potentially useful in various applications ranging from material science to pharmacology.

Potential Therapeutic Applications

Interestingly, compounds with structural similarities have been investigated for their therapeutic potential. For example, dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share a resemblance in structural motifs, have been evaluated as antiprotozoal agents, indicating the potential of these compounds in medicinal chemistry (Ismail et al., 2004).

properties

IUPAC Name

2,5-dimethyl-N-[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-10-4-6-21(7-5-10)14(22)9-25-17-20-19-16(26-17)18-15(23)13-8-11(2)24-12(13)3/h8,10H,4-7,9H2,1-3H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGEGXUWAMQSTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=C(OC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-(5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-3-carboxamide

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